Mal-PEG3-CH2COOH

Descripción general

Descripción

Métodos De Preparación

The preparation of Mal-PEG3-CH2COOH typically involves the functionalization of PEG. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

Mal-PEG3-CH2COOH undergoes several types of chemical reactions:

Thiol-Maleimide Reaction: The maleimide group reacts specifically with thiol groups to form stable thioether bonds.

Amide Bond Formation: The carboxylic acid group can react with amino groups to form amide bonds. This reaction is useful for attaching the compound to various biomolecules.

Hydrolysis: The ester bonds in the PEG chain can undergo hydrolysis under acidic or basic conditions.

Common reagents used in these reactions include thiol-containing biomolecules, amine-containing compounds, and catalysts for hydrolysis . The major products formed from these reactions are thioether-linked conjugates, amide-linked conjugates, and hydrolyzed PEG derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₉NO₄

- Molecular Weight : 257.3 g/mol

- CAS Number : 518044-38-7

- Functional Groups : Maleimide (-Mal) and Carboxylic Acid (-COOH)

The maleimide group is highly reactive towards thiol groups, allowing for selective conjugation with biomolecules such as proteins and peptides. This reactivity is essential for forming stable thioether linkages through Michael addition reactions.

Scientific Research Applications

-

Bioconjugation

- Mal-PEG3-CH2COOH is widely used in bioconjugation processes, where it facilitates the attachment of PEG to various biomolecules. This enhances solubility and stability in biological environments.

- The maleimide moiety allows for specific conjugation to thiol-containing molecules, making it ideal for creating antibody-drug conjugates (ADCs) and peptide-drug conjugates.

-

Drug Delivery Systems

- The compound is employed in developing drug delivery systems due to its ability to improve the pharmacokinetics of therapeutic agents. By modifying drugs with this compound, researchers can enhance their solubility and circulation time in the bloodstream.

- Case Study: A study demonstrated that PEGylated drugs exhibited improved bioavailability and reduced immunogenicity compared to their non-PEGylated counterparts .

-

Nanotechnology

- In nanotechnology, this compound serves as a linker in the synthesis of nanoscale materials, such as nanoparticles and nanocarriers. These materials are crucial for targeted drug delivery and imaging applications.

- The versatility of the carboxylic acid group allows for further modifications, enabling the attachment of various targeting ligands or imaging agents.

-

Cell Culture and Tissue Engineering

- The compound is utilized in cell culture applications to modify surfaces of culture dishes or scaffolds, enhancing cell adhesion and proliferation.

- In tissue engineering, it aids in creating hydrophilic coatings that support cell growth while providing a suitable environment for tissue regeneration .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Conjugation with proteins/peptides | Enhanced stability and solubility |

| Drug Delivery | PEGylation of therapeutic agents | Improved pharmacokinetics |

| Nanotechnology | Linker for nanoparticles and nanocarriers | Targeted delivery capabilities |

| Cell Culture | Modification of culture surfaces | Increased cell adhesion |

| Tissue Engineering | Hydrophilic coatings for scaffolds | Supports cell growth |

Case Studies

- Antibody-Drug Conjugates (ADCs)

- Nanoparticle Development

- Surface Modification for Cell Culture

Mecanismo De Acción

The mechanism of action of Mal-PEG3-CH2COOH involves the selective reaction of the maleimide group with thiol groups on biomolecules, forming stable thioether bonds . This reaction is highly specific and efficient, occurring at physiological pH (6.5-7.5) . The PEG spacer enhances the solubility and stability of the conjugates, while the carboxylic acid group can introduce a negative charge, improving pharmacokinetics and reducing nonspecific binding .

Comparación Con Compuestos Similares

Mal-PEG3-CH2COOH can be compared with other maleimide-PEG derivatives such as:

Mal-PEG2-CH2COOH: Contains a shorter PEG spacer with two ethylene glycol units.

Mal-PEG5-CH2COOH: Contains a longer PEG spacer with five ethylene glycol units.

Mal-PEG-NHS ester: Contains an N-hydroxysuccinimide ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its balanced PEG spacer length, which provides optimal solubility and stability for various applications .

Actividad Biológica

Mal-PEG3-CH2COOH, a maleimide-functionalized polyethylene glycol (PEG) derivative, is increasingly recognized for its potential in various biomedical applications, particularly in drug delivery and bioconjugation. The compound's structure includes a maleimide group that allows for selective conjugation with thiol-containing biomolecules, making it a valuable tool in the development of targeted therapies and diagnostic agents.

Chemical Structure and Properties

This compound has the following chemical formula: CHN O . Its key features include:

- Maleimide Group : Facilitates thiol conjugation.

- PEG Linker : Enhances solubility and biocompatibility.

- Carboxylic Acid : Provides additional functionalization options.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 277.27 g/mol |

| Solubility | Water-soluble |

| Functional Groups | Maleimide, Carboxylic Acid |

This compound exhibits biological activity primarily through its ability to form stable conjugates with thiol-containing molecules, such as peptides and proteins. This reaction occurs via a Michael addition mechanism, where the thiol attacks the double bond of the maleimide group, leading to the formation of a stable thioether bond.

Case Studies and Applications

-

Targeted Drug Delivery :

- Study : A study demonstrated the use of this compound to functionalize nanoparticles for targeted delivery of anticancer drugs. The conjugation efficiency was found to be optimal at a maleimide-to-thiol molar ratio of 2:1, achieving a conjugation efficiency of 84% after 30 minutes at room temperature .

- Outcome : The functionalized nanoparticles showed enhanced cellular uptake and improved therapeutic efficacy against cancer cells.

-

Bioconjugation in Diagnostics :

- Study : Research indicated that this compound was used to label antibodies for imaging applications. The maleimide group effectively reacted with thiol-modified antibodies, allowing for the attachment of fluorescent dyes .

- Outcome : This approach improved the sensitivity of diagnostic assays by enhancing signal detection.

Table 2: Summary of Biological Activity Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Drug Delivery | 84% conjugation efficiency with NPs | |

| Antibody Labeling | Enhanced sensitivity in imaging applications |

Research Findings

Recent studies have highlighted several important aspects regarding the biological activity of this compound:

- Hydrolytic Stability : The stability of maleimide groups under physiological conditions is crucial for maintaining functionality. Research has shown that hydrolysis can occur but is manageable within certain pH ranges .

- Conjugation Efficiency : Various studies have optimized conditions for thiol-maleimide reactions, identifying factors such as pH, temperature, and molar ratios that significantly influence efficiency .

Propiedades

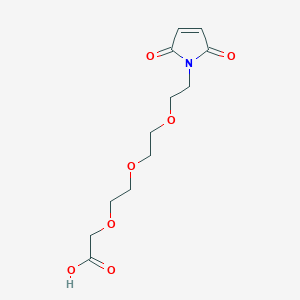

IUPAC Name |

2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO7/c14-10-1-2-11(15)13(10)3-4-18-5-6-19-7-8-20-9-12(16)17/h1-2H,3-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDYDQKDARVFDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128981 | |

| Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518044-38-7 | |

| Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.